Myrtucommulone E

DNA damage repair TDP2 inhibitor anticancer synergy

Myrtucommulone E (CAS 901765-85-3) is a naturally occurring acylphloroglucinol first isolated from the leaves of Myrtus communis L. (common myrtle), alongside its close structural relatives myrtucommulone C and D.

Molecular Formula C38H48O8
Molecular Weight 632.794
CAS No. 901765-85-3
Cat. No. B2733715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrtucommulone E
CAS901765-85-3
Molecular FormulaC38H48O8
Molecular Weight632.794
Structural Identifiers
SMILESCC(C)C1C2=C(C(=C3C(=C2OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C(C5=C(O3)C(C(=O)C(C5=O)(C)C)(C)C)C(C)C)C(=O)C(C)C)O
InChIInChI=1S/C38H48O8/c1-15(2)18-20-26(40)24(25(39)17(5)6)28-21(27(20)45-31-22(18)29(41)35(7,8)33(43)37(31,11)12)19(16(3)4)23-30(42)36(9,10)34(44)38(13,14)32(23)46-28/h15-19,40H,1-14H3/t18-,19-/m1/s1
InChIKeyJQOOCQQOCBSNIP-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Myrtucommulone E (CAS 901765-85-3): Acylphloroglucinol Natural Product for Targeted TDP2 and α-Glucosidase Inhibition Research


Myrtucommulone E (CAS 901765-85-3) is a naturally occurring acylphloroglucinol first isolated from the leaves of Myrtus communis L. (common myrtle), alongside its close structural relatives myrtucommulone C and D [1]. It belongs to a distinctive class of oligomeric, non-prenylated phloroglucinol derivatives that have attracted significant attention in medicinal chemistry due to their densely functionalized, chiral architectures and multi-target biological profiles [2]. Unlike the well-studied founder compound myrtucommulone A, myrtucommulone E possesses a trimeric-dipyrane type pentacyclic skeleton with a unique stereochemical arrangement, a feature that directly influences its target selectivity, synthetic accessibility, and differentiation from other in-class compounds [1].

Why Myrtucommulone E Cannot Be Substituted by Myrtucommulone A, B, C, or D in Mechanistic Research


The myrtucommulone family shares a common acylphloroglucinol biosynthetic origin but diverges critically in oxidation state, cyclization pattern, and stereochemistry, leading to profound functional differences. Myrtucommulone E is uniquely identified as a novel chemotype for selective tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibition—a DNA repair target not significantly addressed by myrtucommulone A (which primarily inhibits mPGES-1 and 5-LO) or myrtucommulone C (the most potent α-glucosidase inhibitor of the class) [1][2]. Furthermore, the pentacyclic trimeric-dipyrane scaffold of myrtucommulone E provides a distinct three-dimensional pharmacophore that cannot be reproduced by dimeric congeners such as semimyrtucommulone or myrtucommulone B, making casual interchange between these compounds scientifically unsound for structure-activity relationship (SAR) studies, target engagement validation, or procurement for TDP2-focused programs [3].

Myrtucommulone E Differentiation Evidence: Quantitative Comparator Data for Procurement Decisions


Selective TDP2 Inhibition: A Unique Mechanistic Profile Not Shared by Myrtucommulone A or C

Myrtucommulone E was identified as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), a recently discovered DNA repair enzyme that confers cancer cell resistance to topoisomerase 2 (TOP2) inhibitors such as etoposide [1]. The structurally closest well-studied comparator, myrtucommulone A, primarily targets mPGES-1 (IC50 = 1 μmol/L) and 5-lipoxygenase, with no reported TDP2 activity [2]. While the parent natural product myrtucommulone E itself was the discovery starting point, its optimized enantiomerically pure analogue (+)-29 demonstrated TDP2 inhibition with an IC50 of 5.4 ± 0.25 μM while exhibiting no TDP1 inhibition at 100 μM concentration, establishing a selectivity window of >18.5-fold between TDP2 and TDP1 [1]. This is a distinct mechanistic signature, as TDP1 inhibition would be the primary off-target concern for this class of DNA repair enzymes [1].

DNA damage repair TDP2 inhibitor anticancer synergy

Synergistic Enhancement of Etoposide Cytotoxicity: Quantitative Chemosensitization in Cancer Cell Models

The myrtucommulone E analogue (+)-29 achieved significant synergistic enhancement of the TOP2 poison etoposide in two cancer cell lines. In DU145 prostate cancer cells, the combination index (CI) was 0.26, and in DT40 hTDP2 cells, the CI was 0.48 [1]. A CI < 1.0 indicates true pharmacological synergy (less than additive doses required for the same effect). By comparison, myrtucommulone A is not reported to synergize with TOP2 inhibitors; its anti-cancer activity is mediated through mitochondrial apoptosis induction via caspase-9 activation, a mechanistically distinct pathway that does not involve chemosensitization to DNA-damaging agents [2]. This evidence directly addresses the functional consequence of TDP2 inhibition and provides a quantitative basis for selecting myrtucommulone E-based chemotypes for combination therapy research.

chemosensitization etoposide synergy combination index

First Enantioselective Total Synthesis: A Defined Stereochemical Entry Unavailable for Most Myrtucommulones

The Zhang et al. (2022) study reports the first enantioselective total synthesis of myrtucommulone E, achieved through a pivotal chiral phosphoric acid (CPA)-catalyzed Michael addition reaction [1]. This represents a significant supply-chain differentiator: while myrtucommulones A and B have been synthesized through metal catalysis with moderate enantiomeric excess (81% ee for A, 72% ee for B), and myrtucommulone F via organocatalysis with 84% de, the enantioselective route to myrtucommulone E provides the first synthetic access to this specific pentacyclic scaffold with controlled absolute stereochemistry [2]. Previously, myrtucommulone E was only accessible through low-yield isolation from Myrtus communis extracts, which co-produces multiple structurally similar congeners (C, D, and other acylphloroglucinols) that complicate purification [3].

enantioselective synthesis organocatalysis CPA-catalyzed Michael addition

Myrtucommulone E Procurement Applications: Where the Evidence Supports Selection Over Analogs


TDP2-Targeted Anticancer Drug Discovery and TOP2-Inhibitor Combination Therapy

Myrtucommulone E is the only naturally occurring myrtucommulone validated as a selective TDP2 inhibitor chemotype, making it the compound of choice for laboratories investigating DNA repair-mediated resistance to etoposide, doxorubicin, and other TOP2 poisons [1]. Its analogue (+)-29 demonstrates potent TDP2 inhibition (IC50 = 5.4 μM) with strong synergy (CI = 0.26–0.48) in cancer cell models, directly addressing the unmet need for pharmacological TDP2 inhibitors that can resensitize resistant tumors to standard-of-care TOP2-targeted chemotherapy [1].

Structure-Activity Relationship (SAR) Studies on the Trimeric-Dipyrane Acylphloroglucinol Scaffold

The pentacyclic trimeric-dipyrane architecture of myrtucommulone E distinguishes it from dimeric myrtucommulones (e.g., semimyrtucommulone, myrtucommulone B) and trimeric-monopyrane congeners (e.g., myrtucommulone C) [2]. With an enantioselective synthetic route now established, myrtucommulone E serves as a defined stereochemical starting point for systematic SAR exploration of the TDP2 pharmacophore, enabling rational modification of the syncarpic acid moieties, acyl residues, and methine bridges to optimize potency and selectivity [1].

Antibacterial Screening Panels Targeting Multidrug-Resistant Gram-Positive and Gram-Negative Pathogens

Myrtucommulone E, along with myrtucommulones C and D, has demonstrated antibacterial activity against both Gram-positive organisms and Gram-negative species including Pseudomonas aeruginosa, Salmonella typhi, and Shigella flexneri—a relatively uncommon dual-spectrum profile within this compound class [2][3]. Although specific MIC values for myrtucommulone E remain to be systematically determined, its inclusion in antibacterial screening panels is warranted by this initial activity profile, particularly for researchers seeking acylphloroglucinols with activity beyond the Gram-positive-limited spectrum typical of myrtucommulone A [3].

Natural Product Library Enrichment for Phenotypic Screening

The successful enantioselective total synthesis of myrtucommulone E provides access to this complex natural product scaffold at scales sufficient for inclusion in diversity-oriented screening collections [1]. Its unique trimeric-dipyrane architecture (C38H48O8, MW = 632.79 g/mol), combined with emerging polypharmacology spanning TDP2 inhibition, α-glucosidase inhibition (class-level, with myrtucommulone C achieving IC50 = 35.4 μM vs. acarbose), and antibacterial activity, positions it as a high-value entry for phenotypic screening platforms seeking novel chemical starting points with demonstrated target engagement [1][3].

Quote Request

Request a Quote for Myrtucommulone E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.